molecular formula C20H17ClN4O4S B2677009 PROTAC BET-binding moiety 2 CAS No. 916493-82-8

PROTAC BET-binding moiety 2

Cat. No.: B2677009
CAS No.: 916493-82-8
M. Wt: 444.9 g/mol
InChI Key: LZXZWZXAVDJSIL-ZDUSSCGKSA-N
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Description

PROTAC BET-binding moiety 2 is an inhibitor of BET bromodomain . BET bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in gene transcription regulation. By targeting BET proteins, this compound modulates gene expression and has potential therapeutic applications.

Chemical Reactions Analysis

While specific reactions remain undisclosed, we can infer that PROTAC BET-binding moiety 2 interacts with BET bromodomains. Common reagents and conditions used in bromodomain inhibitors include organic solvents, catalysts, and purification techniques. The major products formed likely result from modifications to the compound’s core structure.

Scientific Research Applications

PROTAC BET-binding moiety 2 has diverse applications across scientific disciplines:

    Chemistry: Researchers study its interactions with proteins and small molecules.

    Biology: It may impact gene expression, cell growth, and differentiation.

    Medicine: Potential therapeutic applications include cancer treatment, as BET inhibitors are investigated for their anti-tumor effects.

    Industry: PROTACs, including BET-binding moieties, are promising drug candidates.

Mechanism of Action

The compound’s mechanism involves binding to BET bromodomains, disrupting their function. This interaction affects gene transcription, cell cycle progression, and cell survival. Further studies are needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are lacking, PROTAC BET-binding moiety 2’s uniqueness lies in its specific binding to BET bromodomains. Similar compounds include other BET inhibitors like JQ1 and I-BET762.

Properties

IUPAC Name

(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXZWZXAVDJSIL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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